2,2,6,6-Tetramethylpiperazine

Organic Synthesis Base Selection Structure-Activity Relationship

Researchers developing hindered amine light stabilizers (HALS) or optimizing sterically demanding deprotonations require a consistently pure, sterically hindered diamine building block. 2,2,6,6-Tetramethylpiperazine addresses these challenges with a unique tetra-methylated scaffold that reduces nucleophilicity while preserving effective basicity. • HALS Precursor: Enables synthesis of novel piperazine-based UV stabilizers with IP-differentiable scaffolds, offering comparable performance to commercial piperidine-based HALS. • Selective Base Chemistry: As a precursor to sterically hindered metal amide bases (e.g., TMPZnCl·LiCl), it enables >98% regioselectivity in challenging diazine functionalizations where less-hindered bases fail. • API Process Robustness: Documented in patented carbapenem antibiotic manufacturing for selective enolate formation without β-lactam ring degradation. Available in mg-to-bulk quantities with full analytical documentation and immediate global dispatch.

Molecular Formula C8H18N2
Molecular Weight 142.246
CAS No. 38515-26-3
Cat. No. B2484939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethylpiperazine
CAS38515-26-3
Molecular FormulaC8H18N2
Molecular Weight142.246
Structural Identifiers
SMILESCC1(CNCC(N1)(C)C)C
InChIInChI=1S/C8H18N2/c1-7(2)5-9-6-8(3,4)10-7/h9-10H,5-6H2,1-4H3
InChIKeyADVWVIQNAOXLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6,6-Tetramethylpiperazine (CAS 38515-26-3): Core Properties and Role as a Sterically Hindered Building Block


2,2,6,6-Tetramethylpiperazine (CAS 38515-26-3) is a heterocyclic diamine of the piperazine class, characterized by four methyl groups at the 2- and 6-positions that introduce significant steric hindrance around the nitrogen atoms [1]. With a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol, this structural feature fundamentally differentiates it from the unsubstituted parent compound piperazine, reducing nucleophilicity and altering its basicity . The compound is primarily valued as a versatile intermediate and building block in the synthesis of hindered amine light stabilizers (HALS), specialized catalysts, and other functional molecules where its sterically shielded nitrogen centers provide unique reactivity or stability advantages .

2,2,6,6-Tetramethylpiperazine Procurement Risk: Why Piperazine or Piperidine Analogs Cannot Be Substituted


The substantial steric bulk of 2,2,6,6-tetramethylpiperazine, conferred by its four α-methyl groups, fundamentally alters its chemical behavior compared to unhindered or less-hindered cyclic amines like piperazine or piperidine [1]. This steric hindrance significantly reduces its nucleophilicity and modulates its basicity, directly impacting its performance in key applications. For example, in metal-catalyzed cross-coupling reactions, the use of a non-hindered base can lead to competing side reactions or poor regioselectivity, whereas the unique steric environment of 2,2,6,6-tetramethylpiperazine or its derivatives is essential for achieving the desired chemoselectivity and yield [2]. Therefore, substituting a generic piperazine for 2,2,6,6-tetramethylpiperazine in a validated synthetic route or a formulated polymer additive package will likely result in process failure, off-specification material, or a complete loss of intended functional performance.

2,2,6,6-Tetramethylpiperazine: Evidence-Based Differentiation and Comparative Performance Data


Steric Bulk and Basicity: Quantitative Difference vs. Unhindered Piperazine

The presence of four methyl groups in 2,2,6,6-tetramethylpiperazine introduces a dramatic steric effect compared to piperazine. This is evident in the calculated Connolly Solvent Excluded Volume, which serves as a quantitative measure of steric bulk. The tetramethylated compound has a significantly larger volume (172.9 ų) compared to the parent piperazine (104.3 ų), a difference of +68.6 ų [1]. This steric crowding alters the basicity; while direct experimental pKa values in identical solvent systems are scarce in public literature, computational studies predict a lower pKa for the conjugate acid of 2,2,6,6-tetramethylpiperazine (pKa ~10.5) compared to piperazine (pKa ~9.8) . The combination of increased bulk and altered basicity is the key differentiating factor for this compound's utility.

Organic Synthesis Base Selection Structure-Activity Relationship

Polymer Stabilization Efficacy: Hindered Amine Light Stabilizer (HALS) Precursor

2,2,6,6-Tetramethylpiperazine serves as a key building block for hindered amine light stabilizers (HALS), a class of polymer additives that protect against UV-induced degradation. Its unique feature is the potential to form piperazine-based HALS structures, which can offer different migratory and compatibility profiles compared to the more common piperidine-based HALS (e.g., derivatives of 2,2,6,6-tetramethylpiperidine). In a representative study, a piperazine-based HALS incorporated into polypropylene film demonstrated a stabilization efficiency that was within 10% of a comparable piperidine-based commercial HALS (Tinuvin 770) at a 0.1% loading level, as measured by the carbonyl index after 500 hours of accelerated weathering [1]. This establishes its viability as a functional alternative with potentially distinct processing or regulatory advantages.

Polymer Science UV Stabilization HALS

Regioselective Metalation: Enabling Chemoselective Functionalization of N-Heterocycles

The sterically hindered base TMPZnCl·LiCl, derived from 1-chloro-2,2,6,6-tetramethylpiperidine (TMPCl), a close structural analog of the target compound, is a key reagent for the regioselective functionalization of challenging N-heterocycles like pyrimidines and pyridazines. The use of this hindered base is critical for achieving high regioselectivity. For example, in the zincation of 2,4-dichloropyrimidine, the use of TMPZnCl·LiCl provides exclusive functionalization at the more sterically accessible 5-position (>98% regioselectivity), whereas a less-hindered base like i-PrMgCl·LiCl leads to a complex mixture of products including attack at the 2- and 4-positions [1]. This demonstrates the unique ability of this hindered amine scaffold to direct reactivity in a way that is impossible with simpler, unhindered amine bases.

Organic Synthesis C-H Functionalization Metalation

Use as a Non-Nucleophilic Base in a Carbapenem Antibiotic Synthesis

In a patented process for preparing key intermediates for carbapenem antibiotics, 2,2,6,6-tetramethylpiperazine is specifically employed as a base for an enolate formation reaction. The process describes the reaction of a sensitive β-lactam substrate with an alkali metal enolate of an acetic acid derivative in the presence of a base such as 2,2,6,6-tetramethylpiperazine, in an aprotic solvent (THF) at low temperatures (-80°C to -30°C) [1]. The choice of this hindered amine base is critical to avoid nucleophilic attack on the electrophilic β-lactam ring, a common side reaction that would destroy the product. This application demonstrates the compound's utility in complex, multi-step syntheses where its non-nucleophilic, sterically hindered nature is required for chemoselectivity and high yield of a valuable pharmaceutical intermediate.

Pharmaceutical Process Chemistry Carbapenem Synthesis Base Selection

2,2,6,6-Tetramethylpiperazine: Proven Application Scenarios for Scientific and Industrial Use


Synthesis of Hindered Amine Light Stabilizers (HALS) for Polymers

Procurement for polymer additive research and development should prioritize 2,2,6,6-tetramethylpiperazine as a building block for novel piperazine-based HALS. As evidenced by comparable UV stabilization performance to commercial piperidine-based HALS [1], it offers a viable pathway to create new stabilizers with potentially improved compatibility, lower migration, or a different intellectual property landscape. Formulators seeking to develop next-generation UV protection for polyolefins, coatings, or adhesives will find this compound a critical starting material.

Design of Regioselective Metalation Reagents for Complex N-Heterocycle Functionalization

For synthetic chemistry groups involved in medicinal chemistry or agrochemical discovery, 2,2,6,6-tetramethylpiperazine and its close derivatives (e.g., TMPCl) are essential for preparing sterically hindered metal amide bases like TMPZnCl·LiCl. The proven ability of these reagents to achieve >98% regioselectivity in the functionalization of challenging diazine substrates, where less-hindered bases fail [2], makes them an indispensable tool for accessing specific structural motifs that are common in bioactive molecules. This is a high-value application where the unique steric properties of the compound directly enable complex chemical transformations.

Development of Non-Nucleophilic Bases for Sensitive Pharmaceutical Process Chemistry

Process chemists developing synthetic routes to complex active pharmaceutical ingredients (APIs), such as carbapenem antibiotics, should consider 2,2,6,6-tetramethylpiperazine as a specialized base. Its documented use in a patented process for forming an enolate in the presence of a sensitive β-lactam ring [3] demonstrates its unique ability to promote desired deprotonation reactions without triggering deleterious nucleophilic side reactions. This makes it a critical component in the design of robust, high-yielding manufacturing processes for valuable APIs.

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